1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-Pentafluorbutan-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is an organic compound that features a 1,3-dioxolane ring and a pentafluorobutanone moiety
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters can also aid in the effective removal of water during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents like NaBH₄ or LiAlH₄.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: NaBH₄, LiAlH₄, H₂/Ni, Zn/HCl.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Wirkmechanismus
The mechanism by which 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one exerts its effects involves its ability to act as a protecting group for carbonyl compounds. The compound forms stable cyclic acetals or ketals, which can be deprotected under acidic conditions to release the original carbonyl compound . This property makes it valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolane: A related compound used as a solvent and co-monomer in polyacetals.
1,3-Dioxane: Another similar compound with applications in organic synthesis and as a solvent.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is unique due to the presence of the pentafluorobutanone moiety, which imparts distinct chemical properties such as increased stability and reactivity compared to other dioxolane derivatives .
Biologische Aktivität
The compound 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one is a member of the dioxolane family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one features a dioxolane ring structure that is substituted with a pentafluorobutane moiety. This unique structure may influence its biological interactions and efficacy.
Biological Activity Overview
Research has demonstrated that compounds containing the 1,3-dioxolane moiety exhibit a broad spectrum of biological activities including:
- Antibacterial Activity : Several studies have reported significant antibacterial effects against various strains of bacteria.
- Antifungal Activity : The antifungal properties of these compounds have also been documented extensively.
Antibacterial Activity
In a study evaluating the antibacterial effects of various 1,3-dioxolanes, it was found that compounds similar to 1-(1,3-Dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL depending on the specific structure and substituents present .
Table 1: Antibacterial Activity of Related Dioxolanes
Compound | Bacteria Tested | MIC (µg/mL) |
---|---|---|
Compound A (similar structure) | S. aureus | 625 |
Compound B (similar structure) | E. faecalis | 1250 |
Compound C (similar structure) | P. aeruginosa | 500 |
Antifungal Activity
The antifungal properties of dioxolane derivatives have been particularly notable against Candida albicans. In one study, nearly all tested dioxolanes showed significant antifungal activity except for one variant . The effectiveness often correlates with the presence of specific functional groups attached to the dioxolane ring.
Table 2: Antifungal Activity of Dioxolanes
Compound | Fungus Tested | MIC (µg/mL) |
---|---|---|
Compound A | C. albicans | 250 |
Compound B | C. albicans | 500 |
Case Studies
- Synthesis and Testing : A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for their biological activities. The results indicated that many derivatives displayed excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Comparative Analysis : A comparative study highlighted that variations in substituents on the dioxolane ring significantly impacted both antibacterial and antifungal activities. For instance, compounds with halogen substitutions demonstrated enhanced potency compared to their non-halogenated counterparts .
Eigenschaften
IUPAC Name |
1-(1,3-dioxolan-2-yl)-3,3,4,4,4-pentafluorobutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5O3/c8-6(9,7(10,11)12)4(13)3-5-14-1-2-15-5/h5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJRAAAYWQIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.